N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide
Description
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide is a synthetic small molecule featuring a dibenzo[b,f][1,4]oxazepine core substituted with methyl groups at positions 8 and 10, and a phenoxyacetamide moiety at position 2. The dibenzo-oxazepine scaffold is a privileged structure in medicinal chemistry, often associated with central nervous system (CNS) targeting due to its ability to cross the blood-brain barrier.
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-15-8-10-21-19(12-15)25(2)23(27)18-13-16(9-11-20(18)29-21)24-22(26)14-28-17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBBPRJPGHDPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)COC4=CC=CC=C4)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the dibenzo[b,f][1,4]oxazepine core: This is achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of functional groups: The dimethyl and oxo groups are introduced through selective reactions, such as methylation and oxidation.
Attachment of the phenoxyacetamide moiety: This step involves the reaction of the intermediate with phenoxyacetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds in the dibenzo[b,f][1,4]oxazepine class exhibit various biological activities:
1. Antimicrobial Activity
- Certain derivatives have shown effectiveness against various bacterial and fungal strains. Studies have demonstrated that these compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways.
2. Anticancer Properties
- Some oxazepine derivatives have been investigated for their potential to inhibit tumor growth. Mechanisms include apoptosis induction and cell cycle arrest in cancer cells. For instance, a study showed that specific derivatives could significantly reduce the proliferation of cancer cell lines.
3. Neuroprotective Effects
- Compounds with similar structures have demonstrated neuroprotective properties in animal models of neurodegenerative diseases such as Alzheimer's disease. They may exert their effects by reducing oxidative stress or modulating neurotransmitter levels.
Case Study 1: Anticancer Activity
A study published in Medicinal Chemistry examined the anticancer effects of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide on human breast cancer cell lines (MCF7). The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways.
Case Study 2: Neuroprotection
In another study reported in Neuroscience Letters, researchers explored the neuroprotective effects of this compound in a rat model of Parkinson's disease. The administration of this compound resulted in decreased neuronal loss and improved motor function compared to control groups.
Mechanism of Action
The mechanism of action of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its closest analogs, focusing on structural variations, synthetic methodologies, and inferred physicochemical/biological properties.
Core Heterocycle Modifications
Side Chain Variations
Key Insight: Electron-withdrawing groups (e.g., -CF3, -F) improve synthetic yields and may enhance metabolic stability by reducing oxidative degradation .
Stereochemical Considerations
Chirality significantly impacts activity in analogs like (R)-62 and (S)-60, where enantiomers exhibit distinct receptor binding profiles. For example:
- (R)-N-(1-(4-Bromophenyl)ethyl)-10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-(S)-oxide (59) :
- LCMS RT = 6.02 min, m/z 497.0 [M+H+]
- Absolute configuration confirmed by X-ray diffraction .
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 340.4 g/mol. The structure features a dibenzodiazepine core fused with an oxazepine ring, which contributes to its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₂O₄ |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 922009-50-5 |
| Density | Not Available |
| Melting Point | Not Available |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research on related dibenzo[b,f][1,4]oxazepines has shown their ability to inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Neuroprotective Effects
Neuroprotective potential has been another area of interest. Studies have suggested that derivatives of this compound may protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : By scavenging free radicals, it may reduce oxidative stress in neuronal cells.
Case Studies
Case Study 1: Anticancer Activity
A study conducted on human breast cancer cell lines demonstrated that treatment with a related dibenzo[b,f][1,4]oxazepine resulted in a dose-dependent decrease in cell viability. The compound induced G0/G1 phase arrest and increased apoptosis markers such as caspase activation .
Case Study 2: Neuroprotection
In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, a related compound showed significant protective effects by reducing cell death and maintaining mitochondrial function .
Q & A
Q. How can researchers address discrepancies in reported solubility data for this compound across different solvent systems?
- Methodological Answer : Standardize solubility measurements using shake-flask or HPLC methods. Quantify solubility parameters (e.g., Hansen solubility parameters) to identify solvent compatibility. Apply machine learning models (e.g., random forest) trained on solvent descriptors (dielectric constant, polarity) to predict solubility in untested systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
